4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)-
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Overview
Description
4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the Chlorophenylthio Group: This step might involve the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol compound, such as 4-chlorothiophenol.
Methylthio Substitution:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions might convert the compound into corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxylic acid derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms, similar to the chlorophenylthio and methylthio groups in the compound.
Uniqueness
4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness might make it a valuable compound for specific applications where other similar compounds are less effective.
Properties
CAS No. |
25818-46-6 |
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Molecular Formula |
C12H9ClN2O2S2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-18-12-14-6-9(10(15-12)11(16)17)19-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17) |
InChI Key |
MHBYRHOFLOYWNI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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